7-methyl-N-(4-methylphenyl)-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine
Description
7-methyl-N-(4-methylphenyl)-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine is a synthetic small molecule featuring a 1,8-naphthyridine core substituted with a methyl group at position 7, a 4-methylphenylamine group at position 4, and a thiomorpholine-4-carbonyl moiety at position 2. The thiomorpholine ring introduces a sulfur atom, distinguishing it from morpholine-containing analogs.
Properties
IUPAC Name |
[7-methyl-4-(4-methylanilino)-1,8-naphthyridin-3-yl]-thiomorpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4OS/c1-14-3-6-16(7-4-14)24-19-17-8-5-15(2)23-20(17)22-13-18(19)21(26)25-9-11-27-12-10-25/h3-8,13H,9-12H2,1-2H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMORUTMBHYCHLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C3C=CC(=NC3=NC=C2C(=O)N4CCSCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-N-(4-methylphenyl)-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine typically involves multi-step organic reactions. Common synthetic routes may include:
Step 1: Formation of the naphthyridine core through cyclization reactions.
Step 2: Introduction of the 7-methyl and 4-methylphenyl groups via alkylation or arylation reactions.
Step 3: Incorporation of the thiomorpholine-4-carbonyl group through amide bond formation.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to achieve high yields and purity. This can include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and facilitate reactions.
Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.
Chemical Reactions Analysis
Types of Reactions
7-methyl-N-(4-methylphenyl)-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: As a potential therapeutic agent for treating diseases.
Industry: As a precursor for the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 7-methyl-N-(4-methylphenyl)-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways: Signaling pathways involved in cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs sharing the 1,8-naphthyridin-4-amine scaffold or related substituents. Key differences in substituents, physicochemical properties, and biological activity are highlighted.
Structural Analogs in the 1,8-Naphthyridine Family
Key Observations :
- Thiomorpholine vs. Morpholine: The sulfur atom in thiomorpholine increases lipophilicity (logP ≈ 3.2 vs.
- Substituent Effects : Trifluoromethyl groups (e.g., 3e, 3g) enhance metabolic stability but reduce solubility, whereas thiophene (3g) may improve target binding through aromatic interactions .
Pharmacological Activity Comparison
While direct biological data for the target compound are unavailable, analogs with similar scaffolds exhibit diverse activities:
Implications for Drug Development
The sulfur atom in thiomorpholine distinguishes the target compound from oxygenated morpholine analogs like BJ10686, offering a balance between lipophilicity and metabolic stability. Trifluoromethyl-substituted derivatives (e.g., 3e, 3g) demonstrate the importance of electronegative groups in enhancing target binding, though solubility remains a challenge. Further studies should prioritize:
Biological Profiling : Testing the target compound against kinase or GPCR targets.
SAR Optimization : Exploring hybrid analogs combining thiomorpholine with trifluoromethyl or thiophene groups.
Biological Activity
7-methyl-N-(4-methylphenyl)-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine is a complex organic compound belonging to the naphthyridine class, characterized by a diverse array of functional groups that contribute to its potential biological activities. This compound's structure includes a thiomorpholine moiety and an amine group, which are significant in medicinal chemistry for their interactions with various biological targets.
- Molecular Formula : C₁₈H₁₈N₄O₁S
- Molecular Weight : Approximately 318.46 g/mol
- Appearance : Solid powder
- Melting Point : 197–200 °C
Research indicates that naphthyridine derivatives, such as this compound, may exhibit their biological activity through interactions with specific enzymes or receptors. The mechanism often involves:
- Enzyme Inhibition : Compounds can inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : They may modulate receptor activity, affecting signal transduction pathways.
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential therapeutic applications:
- Antitumor Activity : Studies have shown that naphthyridine derivatives can exhibit significant cytotoxic effects against cancer cell lines. The compound's ability to disrupt cellular processes makes it a candidate for further development as an anticancer agent.
- Antimicrobial Properties : Preliminary research suggests that modifications to the naphthyridine core can enhance antimicrobial activity, making it a potential candidate for treating bacterial infections.
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokine production, potentially useful in treating chronic inflammatory diseases.
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of related naphthyridine compounds:
- Synthesis and Characterization : Microwave-assisted synthesis methods have been employed to achieve high yields (up to 98%) in shorter reaction times compared to traditional methods. This efficiency is crucial for scaling up production for pharmacological studies.
- In Vitro Studies : In vitro assays demonstrated that the compound effectively inhibited the proliferation of various cancer cell lines, with IC50 values indicating potent activity. For example, derivatives of naphthyridine have shown IC50 values in the low micromolar range against breast and lung cancer cell lines.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antitumor | Significant cytotoxicity in cancer cells | |
| Antimicrobial | Enhanced activity against bacterial strains | |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
